2-Aminobenzene-1,4-diol

Overview

Description

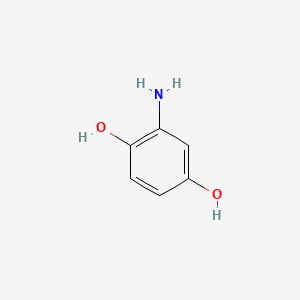

2-Aminobenzene-1,4-diol, also known as 2-amino-1,4-benzenediol, is an organic compound with the molecular formula C6H7NO2. It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by an amino group. This compound is known for its role in various chemical reactions and its applications in different fields.

Mechanism of Action

Target of Action

Aminohydroquinone, like other quinones, is suggested to have DNA as its major target . Quinones are known to interact with DNA through various mechanisms such as alkylation, intercalation, and induction of double-strand DNA breaks .

Mode of Action

Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Aminohydroquinone may interact with its targets in a similar manner.

Biochemical Pathways

They also participate in reactions with amino acids, resulting in imine formation, 1,4-Michael addition via nitrogen or sulfur, and Strecker degradation forming aldehydes .

Result of Action

The reaction of quinones with amino acids can influence the color, taste, and aroma of foods . It can also lead to physical and physiological phenomena such as browning of foods, discoloration of plants during processing, alteration of solubility and digestibility, and formation of humic substances .

Action Environment

The action of Aminohydroquinone, like other quinones, can be influenced by environmental factors. For instance, the reaction between quinones and amino acids mainly occurs in wounded, cut, or crushed plant material during harvest, ensiling, or disintegrating cells .

Biochemical Analysis

Biochemical Properties

Aminohydroquinone plays a crucial role in biochemical reactions, particularly in redox processes. It is known to interact with several enzymes and proteins, including polyphenol oxidases and peroxidases. These interactions often involve the oxidation of aminohydroquinone to its corresponding quinone form, which can then participate in further biochemical reactions. The compound’s ability to undergo redox cycling makes it a valuable electron donor in various biochemical pathways .

Cellular Effects

Aminohydroquinone has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, aminohydroquinone can interact with reactive oxygen species (ROS) and influence oxidative stress responses within cells. This interaction can lead to changes in gene expression and alterations in cellular metabolism. Additionally, aminohydroquinone has been observed to induce cytotoxic effects in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of aminohydroquinone involves its ability to undergo redox reactions and form quinone intermediates. These intermediates can bind to thiol groups in proteins, leading to enzyme inhibition or activation. Aminohydroquinone can also interact with DNA, causing changes in gene expression. The compound’s redox activity is central to its mechanism of action, as it can generate ROS and modulate cellular redox states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminohydroquinone can change over time due to its stability and degradation. Aminohydroquinone is relatively stable under controlled conditions, but it can degrade when exposed to light and air. Over time, the degradation products can influence cellular functions, leading to long-term effects on cell viability and metabolism. Studies have shown that prolonged exposure to aminohydroquinone can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of aminohydroquinone vary with different dosages in animal models. At low doses, the compound can exhibit antioxidant properties, protecting cells from oxidative damage. At higher doses, aminohydroquinone can become cytotoxic, leading to adverse effects such as tissue damage and organ toxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

Aminohydroquinone is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular functions. Aminohydroquinone’s involvement in redox cycling also affects metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells, aminohydroquinone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its localization and its effects on cellular functions. For example, aminohydroquinone can accumulate in mitochondria, where it can modulate mitochondrial function and induce oxidative stress .

Subcellular Localization

Aminohydroquinone’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, nucleus, or endoplasmic reticulum. The compound’s localization can affect its activity and function, as it can interact with different biomolecules in these compartments. For instance, aminohydroquinone’s presence in the mitochondria can lead to changes in mitochondrial respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzene-1,4-diol can be synthesized through several methods. One common method involves the reduction of 2-nitrohydroquinone. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dihydroxyaniline with suitable reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrohydroquinone. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,4-diol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens and nucleophiles are used under specific conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Aminobenzene-1,4-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzene-1,2-diol:

2-Aminobenzene-1,3-diol:

Uniqueness

2-Aminobenzene-1,4-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its position of the amino group relative to the hydroxyl groups makes it particularly useful in certain synthetic pathways and applications.

Biological Activity

2-Aminobenzene-1,4-diol, also known as para-aminophenol (PAP), is a compound with significant biological activity and therapeutic potential. This article explores its various biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C6H7NO2

- CAS Number : 123-30-8

- Molecular Structure :

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

Recent studies have demonstrated that this compound has potent antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For example, a study reported an IC50 value of 43.39 µg/ml against the DPPH radical, indicating strong radical scavenging activity .

2. Antimicrobial Activity

The compound has shown significant antimicrobial effects against various pathogens. In vitro tests indicate that it inhibits bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance its antibacterial efficacy .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory conditions .

4. Analgesic Properties

The compound exhibits analgesic effects comparable to conventional pain relievers. Its mechanism involves the modulation of pain pathways in the central nervous system, making it useful in pain management therapies .

5. Anticancer Potential

Recent research highlights the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that the presence of amino and hydroxyl groups at specific positions on the benzene ring significantly influences biological activity. Modifications at these sites can enhance or diminish the compound's effectiveness against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 1 | Increases antioxidant activity |

| Amino group at position 4 | Enhances antimicrobial properties |

| Substituents on benzene ring | Varies anticancer activity |

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH and ABTS assays. Results indicated that specific derivatives exhibited enhanced scavenging abilities compared to the parent compound, suggesting potential for developing more effective antioxidant agents .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/ml, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Properties

IUPAC Name |

2-aminobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKRBZKPQBLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388510 | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-68-3 | |

| Record name | 2-Amino-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.